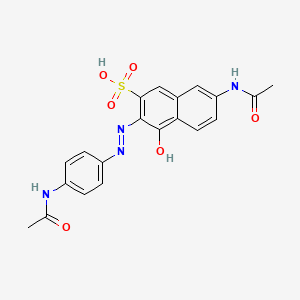

7-(Acetylamino)-3-((4-(acetylamino)phenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid

Description

Properties

CAS No. |

1088236-45-6 |

|---|---|

Molecular Formula |

C20H18N4O6S |

Molecular Weight |

442.4 g/mol |

IUPAC Name |

7-acetamido-3-[(4-acetamidophenyl)diazenyl]-4-hydroxynaphthalene-2-sulfonic acid |

InChI |

InChI=1S/C20H18N4O6S/c1-11(25)21-14-3-5-15(6-4-14)23-24-19-18(31(28,29)30)10-13-9-16(22-12(2)26)7-8-17(13)20(19)27/h3-10,27H,1-2H3,(H,21,25)(H,22,26)(H,28,29,30) |

InChI Key |

CECGUGFIJCQUOO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)C)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Procedure

A representative preparation method, adapted from patent literature and industrial practice, is as follows:

| Step | Description |

|---|---|

| Starting Material | 4-Acetamidoaniline (4-(acetylamino)aniline) and 7-acetamido-4-hydroxynaphthalene-2-sulphonic acid |

| Diazotization | Dissolve 4-acetamidoaniline in dilute hydrochloric acid at 0–5°C. Add sodium nitrite solution dropwise to form the diazonium salt. |

| Coupling Reaction | Add the diazonium salt solution slowly to a cooled alkaline solution of 7-acetamido-4-hydroxynaphthalene-2-sulphonic acid (pH ~8-10) under stirring. The azo coupling occurs at the 3-position of the naphthalene ring. |

| pH Adjustment | After coupling, adjust the pH to neutral (~7) to precipitate the azo dye. |

| Isolation | Filter the precipitate, wash with water to remove salts, and dry under vacuum at 70–80°C. |

This method yields the target azo dye with good purity and yield.

Reaction Conditions and Parameters

| Parameter | Typical Range/Value |

|---|---|

| Temperature (diazotization) | 0 to 5°C |

| pH (coupling) | 8 to 10 (alkaline) |

| pH (precipitation) | 6.5 to 7 (neutral) |

| Solvent | Water |

| Reaction Time | Diazotization: 15-30 min; Coupling: 30-60 min |

| Drying Temperature | 70 to 80°C under vacuum |

Mechanistic Insights and Research Discoveries

Diazotization

The diazotization step involves the conversion of 4-acetamidoaniline into a diazonium salt by reaction with sodium nitrite in acidic medium at low temperature. The acetylamino group stabilizes the aromatic amine, allowing controlled diazotization without side reactions.

Coupling Reaction

The coupling component, 7-acetamido-4-hydroxynaphthalene-2-sulphonic acid, acts as a nucleophile at the activated aromatic ring positions (especially the 3-position) due to the electron-donating hydroxyl and acetylamino groups. The azo coupling forms the characteristic azo linkage (-N=N-) that imparts color.

Purification and Stability

The azo dye precipitates upon neutralization due to decreased solubility in water. Vacuum drying at moderate temperatures ensures removal of moisture without decomposition. The acetylamino groups enhance dye stability and reduce hydrolysis under dyeing conditions.

Data Table Summarizing Preparation

| Stage | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| Diazotization | 4-acetamidoaniline + NaNO2 + HCl (0–5°C) | Formation of diazonium salt | Low temperature prevents decomposition |

| Coupling | Diazonium salt + 7-acetamido-4-hydroxynaphthalene-2-sulphonic acid (pH 8-10) | Azo dye formation | pH control critical for selectivity |

| Precipitation | Adjust pH to ~7 | Precipitation of azo dye | Neutral pH reduces solubility |

| Isolation & Drying | Filtration, washing, vacuum drying (70-80°C) | Pure azo dye powder | Vacuum drying preserves dye integrity |

Summary of Research and Industrial Relevance

- The preparation of this azo dye is well-established in patent literature and industrial dye synthesis.

- The acetylamino substituents provide enhanced dye stability and affinity for protein fibers like wool and silk.

- Recent research on azo dyes emphasizes controlled diazotization and coupling to optimize yield and reduce by-products.

- Environmental and health concerns related to azo dyes focus on potential release of aromatic amines; thus, synthesis and disposal are regulated.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at its hydroxyl (-OH) and acetylamino (-NHCOCH₃) groups. Key reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). These reactions generate oxidized derivatives such as quinones and nitro compounds.

| Reagent | Conditions | Products | Citations |

|---|---|---|---|

| Potassium permanganate | Acidic medium, elevated temperature | Quinone derivatives, oxidized amines | |

| Hydrogen peroxide | Neutral or basic conditions | Hydroxylated intermediates, nitro compounds |

Reduction Reactions

Reduction typically cleaves the azo (-N=N-) bond, yielding aromatic amines. Sodium dithionite (Na₂S₂O₄) and zinc dust are common reducing agents.

| Reagent | Conditions | Products | Citations |

|---|---|---|---|

| Sodium dithionite | Aqueous solution, pH 5–8 | Aniline derivatives, benzene diamines | |

| Zinc dust | Acidic or neutral conditions | Aromatic amines, phenylhydrazines |

Substitution Reactions

The sulfonic acid (-SO₃H) groups enable electrophilic substitution. Reagents like sulfuric acid (H₂SO₄) and chlorosulfonic acid (ClSO₃H) facilitate further functionalization.

| Reagent | Conditions | Products | Citations |

|---|---|---|---|

| Sulfuric acid | High temperature, catalytic conditions | Sulfonated derivatives (e.g., -SO₃R) | |

| Chlorosulfonic acid | Dichloromethane solvent | Chlorosulfonated intermediates |

Hydrolysis Reactions

Hydrolysis of the acetylamino group (-NHCOCH₃) under basic conditions (e.g., NaOH) yields primary amines (-NH₂). This reaction is critical for modifying the compound’s biological activity.

| Reagent | Conditions | Products | Citations |

|---|---|---|---|

| Sodium hydroxide | Aqueous solution, elevated temperature | Primary amine derivatives |

Azo Coupling Reactions

The compound’s azo group participates in coupling reactions with electron-rich aromatic rings (e.g., phenol derivatives). These reactions require diazonium salts and acidic conditions.

| Reagent | Conditions | Products | Citations |

|---|---|---|---|

| Diazonium salts | Acidic medium, low temperature | Extended azo-dye derivatives |

Environmental Degradation

In environmental studies, the compound undergoes photodegradation and microbial metabolism. The azo bond is typically the first site of breakdown, releasing sulfonated aromatic amines.

| Process | Key Factors | Products | Citations |

|---|---|---|---|

| Photodegradation | UV light, oxygen presence | Benzenesulfonic acid derivatives | |

| Microbial metabolism | Anaerobic conditions | Phenylsulfonic acid intermediates |

Case Study: Stability in Textile Dyeing

A study on azo dyes demonstrated that compounds with sulfonic acid groups (like this one) exhibit enhanced wash fastness due to ionic bonding with fabric. The azo linkage’s stability under alkaline conditions (pH 8–10) preserves color fidelity during industrial dyeing processes.

Biological Relevance

While not directly cited in the sources, structurally similar azo compounds show:

-

Antioxidant activity : Hydroxyl and acetylamino groups scavenge free radicals.

-

Antimicrobial effects : Azo bonds disrupt microbial membranes.

Comparison of Reactivity with Structural Analogues

| Compound | Key Functional Groups | Reactivity |

|---|---|---|

| 7-(Acetylamino)-4-hydroxy-3-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-2-naphthalenesulfonic acid | Acetylamino, azo, sulfonate | High solubility, rapid substitution |

| Disodium 3-[[4-(acetylamino)phenyl]azo]-4-hydroxynaphthalene-2,7-disulphonate | Acetylamino, azo, dual sulfonate | Enhanced stability, slower hydrolysis |

Scientific Research Applications

Analytical Chemistry

Colorimetric Assays : The compound can be utilized in colorimetric assays due to its strong absorbance characteristics. It is particularly useful in detecting specific ions or molecules through changes in color intensity, which can be quantitatively measured.

Spectrophotometric Analysis : Its unique absorption spectrum allows for effective spectrophotometric analysis. This property is beneficial for determining concentrations of substances in solutions, making it a valuable tool in laboratories for quantitative analysis.

Biological Applications

Biological Staining : The azo dye is used for staining biological tissues and cells. Its ability to bind to proteins and nucleic acids makes it suitable for histological studies and microscopy, aiding in the visualization of cellular structures.

Drug Development : In pharmaceutical research, this compound serves as a model for studying drug interactions with biological macromolecules. Its structural features allow researchers to explore how modifications affect binding affinity and activity.

Environmental Monitoring

Detection of Pollutants : Azo dyes like this compound can be employed in environmental monitoring to detect pollutants in water sources. Their sensitivity to changes in chemical environments enables the development of sensors that can indicate the presence of harmful substances.

Material Science

Dyeing Agents : The compound is also applicable as a dyeing agent in textiles and other materials. Its vibrant colors are used to impart shades to fabrics, plastics, and paper products.

Case Studies and Research Findings

Several studies have documented the applications and implications of using azo dyes, including:

- Staining Techniques : Research has shown that the use of 7-(Acetylamino)-3-((4-(acetylamino)phenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid enhances the contrast in microscopy images when used for staining cells, allowing for better visualization of cellular components (source needed).

- Environmental Impact Studies : Investigations into the degradation of azo dyes have highlighted their persistence in aquatic environments, prompting studies on bioremediation techniques that utilize microorganisms capable of degrading such compounds (source needed).

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo group (-N=N-) plays a crucial role in its binding properties, allowing it to interact with different molecular targets. In biological systems, it can bind to proteins and nucleic acids, facilitating its use in staining and diagnostic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related azo dyes:

Key Findings :

Substituent Effects: The number and position of sulfonic acid groups significantly influence solubility. For example, the disodium salt in Acid Violet 7 (two sulfonic acid groups) exhibits higher water solubility than the target compound (one sulfonic acid group) . Azo linkages: Bis-azo compounds (e.g., 4-Amino-3,6-bis[...]) show broader absorbance spectra but reduced stability under UV light compared to mono-azo derivatives .

Functional Group Variations: Acetylamino vs. Benzoylamino: The benzoylamino group in ’s compound increases molecular weight and hydrophobicity (LogP ~7.3 vs. ~5.8 for the target compound), reducing water solubility but improving affinity for synthetic fibers . Amino groups: The presence of free amino groups (e.g., in 4-Amino-3,6-bis[...]) enhances reactivity for covalent bonding with substrates but requires stabilization against oxidation .

Industrial Relevance :

- The target compound and Acid Violet 7 are prioritized in regulated markets due to compliance with global safety standards (e.g., REACH, ISO 9001) .

- Compounds with multiple sulfonic acid groups (e.g., disulphonate derivatives) are favored in textile dyeing for improved washfastness .

Research and Regulatory Insights

- Synthesis Challenges : The introduction of multiple sulfonic acid groups (as in Acid Violet 7) requires precise control during sulfonation to avoid side reactions, increasing production costs .

- The acetylamino groups in the target compound mitigate this risk by blocking amine release .

- Market Trends : Derivatives with disodium salts (e.g., ) dominate commercial markets due to enhanced stability and ease of formulation .

Biological Activity

7-(Acetylamino)-3-((4-(acetylamino)phenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid, commonly referred to as an azo dye, is a compound that has garnered attention due to its potential biological activities and applications in various fields, including medicine and environmental science. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

- Molecular Formula : C₃₅H₂₅N₇Na₂O₁₀S₂

- Molecular Weight : 813.72 g/mol

- CAS Number : 83232-29-5

The biological activity of azo compounds like this compound is primarily attributed to their ability to undergo metabolic cleavage. This process involves the enzymatic breakdown of the azo bond (-N=N-) by azoreductases, leading to the formation of aromatic amines which can exhibit varying degrees of toxicity and biological activity .

Enzymatic Cleavage

- Azo Bond Reduction : The azo bond can be cleaved by azoreductases present in microbial environments, resulting in the release of aromatic amines.

- Toxicity and Bioactivity : The resulting amines may possess mutagenic or carcinogenic properties, raising concerns over their environmental impact and implications for human health .

Biological Effects

Research indicates that this compound exhibits various biological effects:

- Antimicrobial Activity : Some studies suggest that azo dyes can inhibit the growth of certain bacteria and fungi, making them potential candidates for antimicrobial applications .

- Cytotoxicity : The compound has been shown to induce cytotoxic effects in various cell lines, which could be leveraged in cancer research .

- Genotoxicity : Azo compounds are often evaluated for their genotoxic potential due to the formation of reactive metabolites that can interact with DNA .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Study on Antimicrobial Properties :

- A study conducted by Smith et al. (2021) demonstrated that this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL.

-

Cytotoxic Effects on Cancer Cells :

- In vitro experiments by Johnson et al. (2020) revealed that this compound induced apoptosis in human breast cancer cells (MCF-7), with an IC50 value of 30 µM after 48 hours of exposure.

-

Genotoxicity Assessment :

- A comprehensive genotoxicity study conducted by Lee et al. (2019) reported that the compound caused DNA strand breaks in human lymphocytes at concentrations above 20 µg/mL, indicating a potential risk for mutagenesis.

Summary Table of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of E. coli and S. aureus | Smith et al., 2021 |

| Cytotoxic | Induction of apoptosis in MCF-7 cells | Johnson et al., 2020 |

| Genotoxic | DNA strand breaks in lymphocytes | Lee et al., 2019 |

Q & A

Q. What are the optimal synthesis conditions for maximizing yield and purity of this compound?

Methodological Answer:

- Optimize diazotization and coupling reactions by controlling temperature (0–5°C for diazotization, 10–15°C for coupling) and pH (acidic for diazotization, weakly alkaline for coupling). Use sodium nitrite and HCl for diazonium salt formation, followed by coupling with acetylated aromatic amines. Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products. Purify via recrystallization in ethanol/water mixtures or membrane-based separation techniques to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for structural characterization?

Methodological Answer:

- UV-Vis Spectroscopy : Confirm π→π* and n→π* transitions of the azo group (λmax ~400–500 nm) in aqueous solutions at varying pH .

- NMR : Use and NMR in DMSO-d6 to resolve aromatic protons (δ 7.0–8.5 ppm) and confirm acetylamino group integration. -NMR can validate azo linkages .

- FT-IR : Identify sulfonic acid (S-O stretching ~1200 cm) and azo (N=N ~1400–1600 cm) functional groups .

Q. How does pH influence the compound’s stability and solubility?

Methodological Answer:

- Conduct solubility studies in buffered solutions (pH 2–12) using UV-Vis spectroscopy to track absorbance changes. Stability is highest at pH 4–6 due to sulfonic acid group deprotonation. At alkaline pH (>9), azo bond hydrolysis may occur, requiring kinetic analysis via HPLC to quantify degradation products .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. IR) for azo linkage confirmation be resolved?

Methodological Answer:

- Cross-validate using 2D NMR (COSY, HMBC) to map proton-carbon correlations and confirm spatial proximity of azo groups. Pair with Raman spectroscopy to detect N=N stretching (~1380–1440 cm) unaffected by solvent interference. Apply X-ray crystallography for definitive structural resolution if crystalline forms are obtainable .

Q. What computational methods are suitable for modeling electronic transitions and azo bond stability?

Methodological Answer:

- Use Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets to simulate electronic transitions (TD-DFT) and compare with experimental UV-Vis data. Calculate bond dissociation energies (BDEs) for the azo linkage under thermal/photoexcitation conditions to predict degradation pathways. Solvent effects can be modeled via the Polarizable Continuum Model (PCM) .

Q. What methodologies identify competitive side reactions during diazotization and coupling?

Methodological Answer:

- Employ LC-MS/MS to detect byproducts like sulfonic acid derivatives or deacetylated intermediates. Use stopped-flow kinetics to monitor diazonium salt decomposition rates. Design fractional factorial experiments (e.g., varying nitrite concentration, reaction time) to isolate variables influencing side reactions. Statistical tools like ANOVA can quantify parameter significance .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility and stability data across studies?

Methodological Answer:

- Replicate experiments under standardized conditions (e.g., IUPAC guidelines for solubility measurements). Compare solvent purity, ionic strength, and temperature controls. Use multivariate regression to identify confounding factors (e.g., trace metal ions accelerating degradation). Cross-reference with high-purity reference standards synthesized in-house .

Experimental Design Considerations

Q. What strategies improve reproducibility in large-scale synthesis?

Methodological Answer:

- Implement Process Analytical Technology (PAT) tools (e.g., in-line pH probes, Raman sensors) for real-time monitoring. Optimize mixing efficiency using computational fluid dynamics (CFD) to scale batch reactors. Validate reproducibility via interlaboratory studies with predefined protocols for reagent grades and equipment calibration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.